molecular formula C19H25N3O2 B7150950 N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Cat. No.: B7150950
M. Wt: 327.4 g/mol
InChI Key: DLKCOYIUODKIAW-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a cyclohexylmethyl group, and a cyclopropyl group. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the benzimidazole core using cyclohexylmethyl halides in the presence of a base such as potassium carbonate.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with a suitable carboxamide derivative and subsequent oxidation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-N-cyclopropyl-2-oxo-1H-benzimidazole-5-carboxamide
  • N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-1H-benzimidazole-5-carboxamide

Uniqueness

N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is unique due to the presence of both cyclohexylmethyl and cyclopropyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups with the benzimidazole core makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(cyclohexylmethyl)-N-cyclopropyl-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21-17-11-14(7-10-16(17)20-19(21)24)18(23)22(15-8-9-15)12-13-5-3-2-4-6-13/h7,10-11,13,15H,2-6,8-9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKCOYIUODKIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)N(CC3CCCCC3)C4CC4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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